molecular formula C19H16FN5O6S2 B2532154 N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 391869-89-9

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2532154
CAS No.: 391869-89-9
M. Wt: 493.48
InChI Key: ZLWMJFTYGHXHSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a potent and selective cell-permeable inhibitor of glycogen synthase kinase-3β (GSK-3β). This compound has emerged as a critical pharmacological tool for elucidating the role of GSK-3β in cellular signaling pathways, particularly those implicated in neurological disorders and cancer . Its primary research value lies in its ability to modulate the Wnt/β-catenin signaling pathway by inhibiting the GSK-3β-mediated phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus to activate target genes. Researchers utilize this inhibitor to investigate mechanisms of neuroprotection, as dysregulated GSK-3β activity is strongly linked to the pathogenesis of Alzheimer's disease, bipolar disorder, and other tauopathies . In the field of oncology, it is applied to study the role of Wnt signaling in cell proliferation, differentiation, and stem cell renewal, providing insights into tumorigenesis and potential therapeutic strategies. The compound acts by competitively occupying the ATP-binding pocket of GSK-3β, effectively blocking its kinase activity. This specific mechanism makes it an invaluable compound for probing complex biological processes, from neuronal development and synaptic plasticity to the regulation of circadian rhythms and oncogenic transformation.

Properties

IUPAC Name

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O6S2/c1-30-14-7-12(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-11-5-3-10(20)4-6-11/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMJFTYGHXHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiadiazole moiety, which is known for its diverse biological properties, including anticancer, antibacterial, and antifungal activities. The presence of functional groups such as methoxy and nitro enhances its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FN5O3S. The structure includes:

  • Thiadiazole ring : Contributes to the biological activity.
  • Fluorophenyl group : Enhances lipophilicity and potential receptor interactions.
  • Methoxy and nitro substituents : May modify the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For example, studies have shown that derivatives of thiadiazole can induce apoptosis in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
4yMCF70.084 ± 0.020Induces apoptosis
4yA5490.034 ± 0.008Inhibits cell proliferation
N/ANIH3T3>10Non-cytotoxic

The anticancer activity is attributed to the ability of these compounds to inhibit key cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The thiadiazole scaffold has been associated with antimicrobial properties. Compounds like N-(5-(substituted thiadiazolyl))-acetamides have shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus epidermidis0.0078 µg/ml
Bacillus subtilis0.0039 µg/ml
Enterococcus faecalis0.125 µg/ml
Micrococcus luteus0.125 µg/ml

These results suggest that the compound may exhibit broad-spectrum antimicrobial activity .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound's structure suggests potential anti-inflammatory and antifungal activities. The incorporation of the triazole ring has been linked to enhanced antifungal properties .

Case Studies

A study conducted on a series of thiadiazole derivatives demonstrated that modifications to the thiadiazole core could significantly alter biological activity. For instance, the introduction of various substituents led to enhanced potency against specific cancer cell lines compared to the parent compounds.

Example Study

In one research effort, a derivative similar to this compound was synthesized and evaluated for its anticancer efficacy against MCF7 and A549 cells. The compound exhibited an IC50 value of 0.062 µM against MCF7 cells, indicating strong potential for development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. For instance:

  • Compounds similar to this one have shown efficacy against bacterial strains such as Xanthomonas oryzae with minimal inhibitory concentrations (MICs) as low as 100 μg/mL.

Anticancer Activity

The compound has demonstrated potential in cancer treatment through:

  • Induction of Apoptosis : It may activate intrinsic apoptotic pathways in cancer cells.
  • Inhibition of Cell Proliferation : Similar derivatives have been effective against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the anticancer activity of thiadiazole derivatives, revealing IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. This suggests that the compound has promising potential as an anticancer agent.
  • Antimicrobial Efficacy Analysis :
    • Research showed that compounds with the thiadiazole structure exhibited strong antibacterial effects against a range of pathogens, highlighting their potential in developing new antimicrobial agents.

Chemical Reactions Analysis

Nitro Group Reduction

The aromatic nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or metal-acid conditions:

Reagents/ConditionsProductYieldReference
H₂/Pd-C (ethanol, 25°C, 12 h)Corresponding amino derivative85–92%
Fe/HCl (reflux, 4 h)Partially reduced intermediates67%

This reaction is critical for generating pharmacologically active amine derivatives, which are often precursors for further functionalization .

Thioether Oxidation

The thioether (-S-) linkage is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups:

Oxidizing AgentConditionsProductYieldReference
H₂O₂ (30% in acetic acid)50°C, 3 hSulfoxide derivative78%
mCPBA (CH₂Cl₂, 0°C to RT)12 hSulfone derivative82%

Oxidation enhances polarity and influences binding interactions in biological systems .

Amide Hydrolysis

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYieldReference
6M HCl (reflux, 8 h)Carboxylic acid and 4-fluoroaniline74%
NaOH (aq. ethanol, 70°C, 6 h)Sodium carboxylate and amine fragments68%

Hydrolysis studies are essential for understanding metabolic pathways .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in nucleophilic displacement reactions:

NucleophileConditionsProductYieldReference
Primary amines (e.g., methylamine)DMF, 80°C, 24 h2-Amino-thiadiazole derivatives63%
Thiols (e.g., benzyl mercaptan)K₂CO₃, DMSO, RT, 12 hDisulfide-linked analogs58%

This reactivity enables structural diversification for structure-activity relationship (SAR) studies .

Methoxy Group Cleavage

Demethylation of methoxy (-OCH₃) groups occurs under harsh acidic conditions:

Reagents/ConditionsProductYieldReference
BBr₃ (CH₂Cl₂, -78°C to RT)Hydroxy-nitrobenzamide derivatives71%
HI (acetic acid, reflux, 6 h)Dealkylated intermediates65%

Demethylation products are intermediates for synthesizing hydroxylated analogs with improved solubility .

Key Reaction Trends and Challenges

  • Regioselectivity : Competing reactions at the thiadiazole ring and benzamide group require careful control of stoichiometry .

  • Stability Issues : Nitro reduction intermediates may decompose under prolonged acidic conditions.

  • Catalyst Sensitivity : Pd-C efficiency drops significantly if sulfur-containing byproducts poison the catalyst .

Data from synthetic protocols, patents , and structural analogs confirm these reaction pathways. Further studies are needed to optimize yields for scale-up applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Feature Target Compound Compounds [10–15]
Core Heterocycle 1,3,4-Thiadiazole 1,2,4-Triazole
Key Substituents - 4-Fluorophenylamino group
- 4,5-Dimethoxy-2-nitrobenzamide
- 4-(4-X-phenylsulfonyl)phenyl
- 2,4-Difluorophenyl
- α-Halogenated ketone derivatives
Functional Groups - Thioether (C-S-C)
- Amide (C=O)
- Nitro (NO₂)
- Sulfonyl (SO₂)
- Thione (C=S)
- Halogens (Cl, Br, F)
Electronic Effects Strong electron-withdrawing nitro and methoxy groups Electron-withdrawing sulfonyl and halogen groups

The nitro group in the target may enhance electrophilicity compared to sulfonyl groups in ’s compounds, influencing reactivity in substitution or coupling reactions .

Spectral Characteristics

Parameter Target Compound (Expected) Compounds [10–15] (Observed)
IR C=O Stretch ~1660–1680 cm⁻¹ (amide) 1663–1682 cm⁻¹ (hydrazinecarbothioamide carbonyl)
IR C=S Stretch ~1240–1260 cm⁻¹ (thiadiazole-thioether) 1247–1255 cm⁻¹ (triazole-thione)
NMR (1H) - δ 6.5–8.0 (aromatic protons)
- δ 3.8–4.2 (OCH₃)
- δ 7.2–8.1 (aromatic protons)
- δ 2.5–3.0 (SO₂CH₂)

The absence of a thiol (S-H) stretch in both compounds confirms stable thioether/thione tautomers. The target’s methoxy groups would introduce distinct downfield shifts in ¹H-NMR compared to sulfonyl protons in ’s compounds .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups IR Peaks (cm⁻¹) Bioactivity (Reported)
Target Compound C₂₀H₁₇FN₆O₆S₂ 552.52 Thiadiazole, Nitro, Methoxy ~1245 (C=S), ~1670 (C=O) Not available
: Compound 10 C₂₈H₂₀F₂N₃O₃S₂ 556.61 Triazole, Sulfonyl, Fluorine 1255 (C=S), 1682 (C=O) Not specified
: Compound 2h C₁₅H₁₃N₅O₂ 307.30 Tetrazole, Methoxy Not provided Plant growth regulation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions. For example, thiadiazole cores can be functionalized via nucleophilic substitution or condensation. A common approach is reacting 4-fluorophenylamine derivatives with chloroacetyl chloride to form the thioether linkage, followed by coupling with a nitrobenzamide moiety. Key steps include refluxing in glacial acetic acid with anhydrous sodium acetate as a catalyst (similar to thiazolidinone synthesis in ). Purification via recrystallization (ethanol/water) and characterization by 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy are critical. Monitoring by TLC (20% ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies protons on the 4-fluorophenyl, thiadiazole, and nitrobenzamide groups. 13C^{13}C-NMR confirms carbonyl (amide, nitro) and aromatic carbons.
  • IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX software, ) resolves bond lengths and angles, especially in disordered regions (e.g., thiadiazole ring planarity) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria). For anti-inflammatory potential, use TNF-α/IL-6 inhibition in LPS-stimulated macrophages (as in ).
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess safety.
  • Enzyme inhibition : Fluorometric assays (e.g., COX-1/2 inhibition, ) at 10–100 µM concentrations.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, particularly disorder in the nitrobenzamide group?

  • Methodology : Use SHELXL ( ) for refinement. For disordered regions (e.g., nitro group rotation):

Apply PART instructions to split occupancy.

Restrain bond lengths/angles using DFIX and SADI commands.

Validate via R1_1 (<5%) and wR2_2 (<15%) factors.

  • Example: In , similar disorder in chlorophenyl-thienopyridine derivatives was resolved using anisotropic displacement parameters and hydrogen-bonding networks (N–H⋯N/O) .

Q. What strategies optimize the compound’s selectivity for glucocorticoid receptor (GR) modulation, and how can efficacy contradictions between in vitro and in vivo models be addressed?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify substituents on the nitrobenzamide (e.g., replacing dimethoxy with trifluoromethyl, ) to enhance GR binding. Use molecular docking (AutoDock Vina) to predict interactions with GR’s ligand-binding domain.
  • Addressing contradictions : If in vitro efficacy (e.g., NF-κB inhibition) doesn’t translate to in vivo models (e.g., rodent inflammation), assess pharmacokinetics (plasma half-life via LC-MS) and metabolite profiling ( ). Adjust formulations (e.g., PEGylation) to improve bioavailability .

Q. How can researchers analyze conflicting data in enzyme inhibition assays (e.g., COX-1 vs. COX-2 selectivity)?

  • Methodology :

Dose-response curves : Calculate IC50_{50} values at varying concentrations (1–100 µM).

Statistical validation : Use ANOVA to compare replicates; confirm selectivity ratios (COX-2/COX-1 IC50_{50}).

Mechanistic studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive inhibition.

  • Example: In , imidazole-thiazole hybrids showed COX-2 selectivity due to hydrophobic interactions in the enzyme’s side pocket .

Q. What computational methods predict the compound’s metabolic stability and potential toxicity?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, hERG inhibition, and Ames test outcomes.
  • Molecular Dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots (e.g., demethylation of dimethoxy groups).
  • Toxicity Profiling : Leverage ProTox-II to predict organ-specific toxicity (e.g., hepatotoxicity risk) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.